![molecular formula C22H23N3O2 B2762340 (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole CAS No. 315698-04-5](/img/structure/B2762340.png)
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This could involve a variety of chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the compound. This can be done using various spectroscopic techniques .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can provide valuable information about its properties and potential uses .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization of Indole Derivatives
The study by Karchava et al. (1995) explored the synthesis of chiral indoles and indolines from 3-nitropyridinium salts, demonstrating the potential of indole derivatives in asymmetric synthesis and their application in producing compounds with high optical purity (Karchava, A., et al., 1995).
Outlaw and Townsend (2014) reported a flexible and efficient method for converting pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles, highlighting the versatility of indole derivatives in synthesizing biologically active molecules (Outlaw, V., & Townsend, C., 2014).
Biological Activities and Applications
La Regina et al. (2015) designed new 2-phenylindole derivatives as potential anticancer agents, demonstrating the inhibition of tubulin assembly and stimulation of natural killer cell cytotoxic activity. This study showcases the therapeutic potential of indole derivatives in cancer treatment (La Regina, G., et al., 2015).
Mulwa et al. (2018) isolated secondary metabolites from the myxobacterium Labilithrix luteola, including indole derivatives with significant activity against Hepatitis C Virus and antifungal properties, underscoring the diverse biological activities of indole compounds (Mulwa, L. S., et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2)18-9-5-7-11-20(18)24(3)21(22)12-15(14-25(26)27)17-13-23-19-10-6-4-8-16(17)19/h4-13,15,23H,14H2,1-3H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFEQLMPLBWDO-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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